6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine
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Overview
Description
6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromine atom, a naphthalene ring, a phenyl group, and a quinazoline core. Its unique molecular architecture makes it a subject of interest for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Coupling Reaction: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Amidation: The final step involves the formation of the amine group through an amidation reaction, where the phenyl group is attached to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various quinazoline derivatives, reduced amines, and substituted quinazolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide
- 6-bromo-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-3-amine
Uniqueness
Compared to similar compounds, 6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-N-naphthalen-1-yl-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3/c25-18-13-14-22-20(15-18)23(17-8-2-1-3-9-17)28-24(27-22)26-21-12-6-10-16-7-4-5-11-19(16)21/h1-15H,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPASMDCEXISWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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